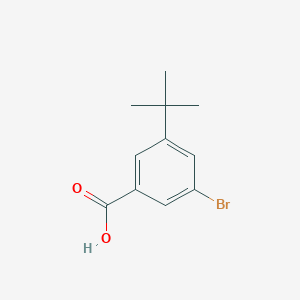

3-Bromo-5-tert-butylbenzoic acid

Description

3-Bromo-5-tert-butylbenzoic acid (CAS: 794465-45-5) is a benzoic acid derivative featuring a bromine atom at the 3-position and a bulky tert-butyl group at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 257.12 g/mol . The tert-butyl group confers steric bulk and lipophilicity, influencing reactivity, solubility, and applications in organic synthesis. This compound is available from global suppliers like AK Scientific, Capot Chemical, and BIOZOL Diagnostica, with purities ranging from 95% to 97% .

Key physicochemical properties include:

- XLogP3: 3.8 (indicating high lipophilicity)

- Topological Polar Surface Area (TPSA): 37.3 Ų

- Melting/Boiling Points: Not explicitly reported, but steric effects from the tert-butyl group likely elevate thermal stability .

Properties

IUPAC Name |

3-bromo-5-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIWYJFPAQCUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610665 | |

| Record name | 3-Bromo-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794465-45-5 | |

| Record name | 3-Bromo-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-tert-butylbenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 5-tert-butylbenzoic acid. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of 3-Bromo-5-tert-butylbenzoic acid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-tert-butylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like NaOH or KOtBu in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.

Reduction: LiAlH₄ in anhydrous ether or BH₃ in tetrahydrofuran (THF) under inert atmosphere.

Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid under reflux conditions.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Reduction: Conversion of the carboxylic acid group to an alcohol.

Oxidation: Conversion of the tert-butyl group to a carboxylic acid.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Bromo-5-tert-butylbenzoic acid serves as a versatile building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as nucleophilic substitution, reduction, and oxidation makes it valuable for creating derivatives with diverse functional groups.

Biology

The compound is significant in biological research, particularly in studying enzyme inhibition and protein-ligand interactions. Its bulky tert-butyl group enhances lipophilicity, which is often correlated with increased efficacy in cellular environments. Studies suggest that it may inhibit histone deacetylases (HDACs), enzymes involved in epigenetic regulation, making it a candidate for cancer therapy .

Medicine

In medicinal chemistry, 3-Bromo-5-tert-butylbenzoic acid is explored as a precursor for drug development. Its structural features allow for modifications that can enhance its pharmacological properties. The compound's interactions with biological targets could lead to novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders .

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials. Its unique properties enable its use in synthesizing new materials like liquid crystals and polymers, which are essential in various industrial applications .

Research indicates that this compound exhibits potential as an enzyme inhibitor due to its structural characteristics:

- Enzyme Inhibition : Studies have shown that compounds with bulky substituents can significantly inhibit HDAC activity, suggesting that 3-Bromo-5-tert-butylbenzoic acid may have similar effects.

- Protein-Ligand Interactions : Fluorescence polarization assays have demonstrated effective binding to target proteins, influencing their functional states and potentially modulating pathways relevant to diseases .

Case Studies

-

Inhibition of Histone Deacetylases (HDACs) :

- A study involving benzoic acid derivatives highlighted significant inhibition profiles for compounds similar to 3-Bromo-5-tert-butylbenzoic acid against HDACs. This suggests potential therapeutic applications in cancer treatment.

-

Protein Binding Studies :

- Research utilizing fluorescence polarization assays indicated that this compound effectively binds to specific proteins, which could influence their activity and provide insights into therapeutic mechanisms for various diseases.

Mechanism of Action

The mechanism of action of 3-Bromo-5-tert-butylbenzoic acid involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. The bromine and tert-butyl groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets and forming halogen bonds .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Acidity

Key Insights :

- Acidity : Electron-withdrawing groups (e.g., -Cl, -F) lower pKa (increase acidity), while tert-butyl (electron-donating) raises pKa. For example, 2-Bromo-3-fluorobenzoic acid is more acidic than 3-Bromo-5-tert-butylbenzoic acid .

- Reactivity : The tert-butyl group in the target compound sterically hinders ortho positions, directing reactions to meta/para sites. In contrast, 3-Bromo-5-chlorobenzoic acid undergoes nucleophilic substitution more readily due to chlorine's moderate leaving-group ability .

Key Insights :

- Solubility : The tert-butyl group reduces aqueous solubility, making the target compound more suitable for lipid-rich environments. Hydroxy/methoxy analogs excel in polar media .

- Thermal Stability : Bulky tert-butyl groups enhance thermal stability, favoring high-temperature reactions compared to halogenated analogs .

Key Insights :

- Safety : The target compound requires careful handling due to irritation risks, common in halogenated aromatics.

- Synthetic Flexibility : The tert-butyl group’s steric bulk enables controlled regioselectivity in cross-coupling reactions, unlike smaller substituents .

Biological Activity

3-Bromo-5-tert-butylbenzoic acid (CAS Number: 794465-45-5) is an organic compound with significant potential in medicinal chemistry and material science due to its unique structural properties. This article explores its biological activity, focusing on enzyme inhibition, protein interactions, and potential applications in drug development.

3-Bromo-5-tert-butylbenzoic acid has the molecular formula and a molecular weight of 257.13 g/mol. Its structure features a bromine atom at the 3-position and a tert-butyl group at the 5-position, contributing to its hydrophobicity and reactivity. The compound's properties include:

| Property | Value |

|---|---|

| Molecular Weight | 257.13 g/mol |

| Density | 1.391 g/cm³ |

| Boiling Point | 320.77 °C |

| LogP | 3.4448 |

| PSA (Polar Surface Area) | 37.30 Ų |

These characteristics suggest that the compound may interact favorably with biological targets, making it a candidate for further investigation.

Enzyme Inhibition

Research indicates that 3-Bromo-5-tert-butylbenzoic acid exhibits potential as an enzyme inhibitor. Its bulky tert-butyl group enhances lipophilicity, which is often correlated with increased cellular efficacy in enzyme inhibition studies. For instance, similar compounds with bulky substituents have shown enhanced activity against various targets, including histone deacetylases (HDACs) and other enzymes involved in cellular signaling pathways .

Protein-Ligand Interactions

The compound's ability to form stable interactions with proteins is of particular interest. The presence of both bromine and a carboxylic acid group allows for diverse interactions through hydrogen bonding and halogen bonding mechanisms. This dual functionality can facilitate the design of novel inhibitors that target specific proteins involved in disease pathways .

Case Studies

-

Inhibition of Histone Deacetylases (HDACs) :

A study explored various benzoic acid derivatives, including those structurally related to 3-Bromo-5-tert-butylbenzoic acid, demonstrating their inhibitory effects on HDACs. The findings indicated that compounds with bulky substituents exhibited significant inhibition profiles, suggesting that 3-Bromo-5-tert-butylbenzoic acid could similarly affect HDAC activity, potentially leading to therapeutic applications in cancer treatment . -

Protein Binding Studies :

The interaction of 3-Bromo-5-tert-butylbenzoic acid with specific proteins was evaluated using fluorescence polarization assays. Results indicated that the compound could effectively bind to target proteins, influencing their functional states and potentially modulating biological pathways relevant to diseases such as cancer and neurodegenerative disorders .

Potential Applications

The unique properties of 3-Bromo-5-tert-butylbenzoic acid make it a valuable intermediate in drug development:

- Drug Design : Its ability to inhibit enzymes suggests potential as a lead compound for developing new therapeutics targeting HDACs or similar enzymes involved in epigenetic regulation.

- Material Science : The compound can be utilized in synthesizing new materials, including liquid crystals and polymers, due to its structural features that allow tuning of physical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.